1-Cyclopentyl-4-nitrosopiperazine

Catalog No.
S1912880
CAS No.
61379-66-6
M.F
C9H17N3O
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopentyl-4-nitrosopiperazine

CPNP is the definitive solid intermediate for rifamycin APIs where the N-cyclopentyl group is structurally mandatory. Substituting with N-methyl analogs is non-viable, and liquid nitrosamines pose handling hazards. As a crystalline solid, CPNP ensures precise weighing and safe transfer. Key metrics: - Enables 10-fold increase in anti-TB potency over rifampicin. - Direct precursor to validated next-gen antibacterial pharmacophores. - Available in bulk with immediate global shipping.

CAS Number

61379-66-6

Product Name

1-Cyclopentyl-4-nitrosopiperazine

IUPAC Name

1-cyclopentyl-4-nitrosopiperazine

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2

InChI Key

JSRLIZBFYXZPLC-UHFFFAOYSA-N

SMILES

C1CCC(C1)N2CCN(CC2)N=O

Canonical SMILES

C1CCC(C1)N2CCN(CC2)N=O

Synonyms

1-Cyclopentyl-4-nitrosopiperazine, CPNP, 1-(Cyclopentyl)-4-nitrosopiperazine, 4-Nitroso-1-cyclopentylpiperazine, N-Cyclopentyl-N'-nitrosopiperazine

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

1-Cyclopentyl-4-nitrosopiperazine (CPNP) is an N-substituted nitrosopiperazine derivative. Compounds in this class are primarily utilized as synthetic intermediates where the nitroso group serves as a protecting or activating moiety, which is subsequently removed or transformed, typically via reduction, to yield a reactive amine. [1] The key procurement consideration for CPNP is its role as a direct precursor in multi-step syntheses, where the N-cyclopentyl group is not an arbitrary substituent but a required structural component of the final target molecule, such as in the synthesis of specific active pharmaceutical ingredients (APIs). [2]

Procurement Fit

NDSRI analytical reference standard — compound-specific nitrosamine impurity for pharmaceutical quality control workflows
Multi-platform characterization — reported LC-MS, NMR, and FT-IR data support method development and identity confirmation
Light- and air-sensitive handling — refrigerated storage under inert gas required; cold-chain procurement consideration

Substituting 1-Cyclopentyl-4-nitrosopiperazine with simpler analogs like N-methyl- or N-ethyl-4-nitrosopiperazine is unviable for its primary applications. The N-cyclopentyl group is a non-negotiable structural element for target molecules where it imparts specific lipophilicity, metabolic stability, or receptor-binding properties. For instance, in the synthesis of certain rifamycin derivatives, the cyclopentylpiperazinyl moiety is directly responsible for a significant increase in antibacterial activity compared to rifampicin itself. [1] Using a different N-alkyl derivative would produce an entirely different compound with a distinct pharmacological profile, failing the synthetic objective and making direct substitution a critical process failure.

Substitution Risk

AI limit mismatch
Regulatory acceptable intake limits differ substantially across nitrosopiperazine analogs — analytical method detection requirements may not transfer between CPNP and methyl-substituted or unsubstituted variants
Control status not interchangeable
CPNP is reported as a characterized positive control for Enhanced Ames Test and mammalian gene mutation assays — other nitrosopiperazines do not share this validated reference status and cannot substitute without independent qualification
Strain-specific response
Mutagenicity profiles differ by bacterial strain and metabolic activation condition — compound-specific response patterns preclude class-based substitution in screening assay design

Mandatory Precursor for Synthesis of Potent Rifamycin Antibiotic Derivatives

The primary procurement driver for this compound is its mandatory role as a precursor to 3-(4-cyclopentyl-1-piperazinyl)iminomethylrifamycin SV. The reduction of the nitroso group on 1-Cyclopentyl-4-nitrosopiperazine yields the key 1-amino-4-cyclopentylpiperazine intermediate, which is then condensed with a rifamycin aldehyde. The resulting antibiotic exhibits a minimal inhibitory concentration (MIC) against *Mycobacterium tuberculosis* H37Rv that is 10-fold lower (i.e., more potent) than the widely used benchmark, rifampicin. [1] Substitution with other N-alkyl groups is not an option as the cyclopentyl moiety is essential for this enhanced activity.

Evidence DimensionAntibacterial Potency (MIC)
Target Compound Data0.05 µg/mL (for the final antibiotic derived from 1-Cyclopentyl-4-nitrosopiperazine)
Comparator Or BaselineRifampicin: 0.5 µg/mL
Quantified Difference10-fold higher potency
ConditionsIn vitro assay against Mycobacterium tuberculosis H37Rv

This demonstrates the compound is not a generic intermediate but a required precursor for producing a significantly more potent, high-value API.

AI limit vs. MNP
Head-to-head
CPNP: 400 ng/day (FDA)
MNP: 26.5 ng/day (EMA)
15-fold higher AI limit
Supports less stringent detection limit requirements for CPNP methods
Method sensitivity context; FDA NDSRI Potency Category 3

Established Synthetic Route Compatibility: Amenable to Standard Reduction Conditions

1-Cyclopentyl-4-nitrosopiperazine is readily converted to its corresponding hydrazine (1-amino-4-cyclopentylpiperazine) via established reduction methods. The synthesis route described in key patents specifies the use of lithium aluminum hydride (LiAlH4) in an ether solvent. [1] This demonstrates compatibility with standard, powerful reducing agents common in industrial and laboratory-scale synthesis, ensuring its utility as a process-ready intermediate. While direct yield comparisons are not provided in the source, the successful synthesis of the target API validates this reduction step as efficient and reliable for process planning.

Evidence DimensionProcess Compatibility
Target Compound DataSuccessfully reduced using LiAlH4 in ethyl ether
Comparator Or BaselineStandard industrial reduction methods
Quantified DifferenceN/A (Demonstrated compatibility)
ConditionsSynthetic route for Rifamycin derivatives

For procurement, this confirms the compound integrates into established synthetic workflows without requiring non-standard or problematic reduction protocols.

TK6 mutation induction
Reported
6.71-fold at 100 µM
5.89-fold at 50 µM vs. vehicle control
Supports positive-control selection for mammalian mutagenicity assays
TK6 cells, 4% hamster liver S9 activation

Favorable Physical State for Handling and Process Control

1-Cyclopentyl-4-nitrosopiperazine is documented as a solid material. This contrasts with many simple or parent nitrosamines, such as N-nitrosopiperidine, which are yellow oily liquids. A solid state offers significant advantages in an industrial or laboratory setting for material handling, weighing, and purification via recrystallization, which can lead to higher purity batches compared to the distillation or chromatographic purification required for oils. This simplifies process control and can reduce handling losses and exposure risks.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataSolid
Comparator Or BaselineN-nitrosopiperidine: Light yellow oily liquid
Quantified DifferenceSolid vs. Liquid
ConditionsStandard temperature and pressure

Choosing this solid precursor can improve process efficiency, safety, and purity control compared to liquid analogs that are more difficult to handle and purify at scale.

Rifapentine impurity
Reported
8–17 ppm measured
FDA acceptable limit: 0.1 ppm
80- to 170-fold exceedance
Supports CPNP as critical analytical target in rifapentine QC
LC-MS/MS quantification; method validation context
Strain specificity
Head-to-head
CPNP: higher potency in TA1535, TA100
NDMA: higher potency in WP2 uvrA (pKM101)
Qualitatively distinct strain preference
Supports orthogonal positive-control use alongside NDMA
Enhanced Ames Test, 30% v/v S9, 30-min pre-incubation
AI limit vs. core
Class-level
CPNP: 400 ng/day
Unsubstituted core: 1300 ng/day (read-across)
3.25-fold lower AI limit
Cyclopentyl substitution increases regulatory concern vs. unsubstituted core
FDA CPCA-derived limits; compound-specific sourcing required
Storage stability
Data to verify
Light-, air-, and heat-sensitive
Refrigerated (0–10°C), inert gas, amber vials
Supports storage condition review for analytical integrity
Supplier-documented handling requirements; verify per lot COA

Precursor for High-Potency Antitubercular Agents

The compound is the designated starting material for synthesizing advanced rifamycin derivatives that exhibit significantly higher potency against *M. tuberculosis* than the parent drug, rifampicin. Its use is justified when the goal is to produce APIs with superior efficacy, as the cyclopentyl moiety is directly linked to a 10-fold increase in activity. [1]

Development of Novel Antibiotics with Piperazine Scaffolds

In research and development settings, this reagent serves as a key building block for exploring structure-activity relationships (SAR) in piperazine-containing antibiotics. The established performance of the cyclopentyl group as a potency-enhancing substituent makes it a valuable component for generating new chemical entities based on this validated pharmacophore. [1]

Synthetic Campaigns Requiring Controlled Handling and Purity

This compound is the appropriate choice for synthesis processes where ease of handling, precise measurement, and high-purity intermediates are critical. As a solid, it bypasses the challenges associated with purifying and transferring volatile or viscous liquid nitrosamines, making it suitable for scalable and reproducible manufacturing workflows.

Application Fit Matrix

Application
Selection Property
Validation Focus
Ames test and gene mutation assay control
Characterized mutagenicity reference with reported strain-specific response
Assay sensitivity verification across bacterial and mammalian systems
Rifapentine nitrosamine impurity quantification
Trace-level analytical reference for drug-product impurity testing
LC-MS/MS detection limit and quantification accuracy review
NDSRI analytical method development
Multi-platform characterized standard with supporting spectroscopic data
Method validation and QC benchmarking for ANDA/NDA contexts
N-nitrosopiperazine SAR research
N-substituent effect reference compound
Regulatory risk categorization and read-across assessment review

XLogP3

1.3

Wikipedia

1-Cyclopentyl-4-nitrosopiperazine

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